tert-butyl N-[2-(1,3-dihydroxypropan-2-yloxy)ethyl]carbamate
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Overview
Description
tert-Butyl N-[2-(1,3-dihydroxypropan-2-yloxy)ethyl]carbamate is a chemical compound with a complex structure that includes a tert-butyl group, a carbamate group, and a dihydroxypropan-2-yloxy moiety. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[2-(1,3-dihydroxypropan-2-yloxy)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with 2-(1,3-dihydroxypropan-2-yloxy)ethylamine. The reaction is usually carried out under mild conditions, often in the presence of a base such as triethylamine to facilitate the formation of the carbamate linkage.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[2-(1,3-dihydroxypropan-2-yloxy)ethyl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Carbonyl compounds such as aldehydes or ketones.
Reduction: Amines.
Substitution: Ethers or esters, depending on the substituent introduced.
Scientific Research Applications
tert-Butyl N-[2-(1,3-dihydroxypropan-2-yloxy)ethyl]carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development and as a protective group in peptide synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(1,3-dihydroxypropan-2-yloxy)ethyl]carbamate involves its interaction with various molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to modifications that can alter their activity. The dihydroxypropan-2-yloxy moiety can participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s effects.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl N-(2,3-dihydroxypropyl)carbamate: Similar structure but lacks the ethyl linkage.
N-Boc-ethylenediamine: Contains a Boc-protected amine group but differs in the overall structure.
tert-Butyl (1,3-dihydroxypropan-2-yl)carbamate: Similar but with variations in the hydroxyl group positions.
Uniqueness
tert-Butyl N-[2-(1,3-dihydroxypropan-2-yloxy)ethyl]carbamate is unique due to its specific combination of functional groups, which provides distinct reactivity and applications compared to similar compounds. Its structure allows for versatile chemical modifications and interactions, making it valuable in various fields of research and industry.
Properties
Molecular Formula |
C10H21NO5 |
---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
tert-butyl N-[2-(1,3-dihydroxypropan-2-yloxy)ethyl]carbamate |
InChI |
InChI=1S/C10H21NO5/c1-10(2,3)16-9(14)11-4-5-15-8(6-12)7-13/h8,12-13H,4-7H2,1-3H3,(H,11,14) |
InChI Key |
IXJIRLMVATVYJF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOC(CO)CO |
Origin of Product |
United States |
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